molecular formula C24H26 B13950405 (1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene

(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene

Cat. No.: B13950405
M. Wt: 314.5 g/mol
InChI Key: UXMUDJWZCYOYNN-UHFFFAOYSA-N
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Description

(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene is an organic compound with the molecular formula C24H26 It is a derivative of benzene, featuring phenylethyl and xylylethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene typically involves Friedel-Crafts alkylation reactions. The process starts with the reaction of benzene with 1-phenylethyl chloride and 1-(3,4-xylyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups (NO2) or halogens (Cl, Br) are introduced into the benzene ring using reagents such as nitric acid (HNO3) or halogens (Cl2, Br2) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: HNO3, Cl2, Br2, AlCl3 as a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.

Scientific Research Applications

(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a pharmacological compound.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-4-(1-phenylethyl)benzene: Similar structure but with different substitution patterns on the benzene ring.

    1,1-Bis(3,4-dimethylphenyl)ethane: Another derivative with two xylyl groups attached to the ethane backbone.

Uniqueness

(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1,2-dimethyl-4-[1-[2-(1-phenylethyl)phenyl]ethyl]benzene

InChI

InChI=1S/C24H26/c1-17-14-15-22(16-18(17)2)20(4)24-13-9-8-12-23(24)19(3)21-10-6-5-7-11-21/h5-16,19-20H,1-4H3

InChI Key

UXMUDJWZCYOYNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C2=CC=CC=C2C(C)C3=CC=CC=C3)C

Origin of Product

United States

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